molecular formula C10H8Cl2N6 B188613 6-Chloro-5-[(e)-(4-chlorophenyl)diazenyl]pyrimidine-2,4-diamine CAS No. 5822-69-5

6-Chloro-5-[(e)-(4-chlorophenyl)diazenyl]pyrimidine-2,4-diamine

Cat. No. B188613
CAS RN: 5822-69-5
M. Wt: 283.11 g/mol
InChI Key: VZVFZTIOWNQOBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-5-[(e)-(4-chlorophenyl)diazenyl]pyrimidine-2,4-diamine, also known as CCDP, is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. This compound belongs to the class of pyrimidine derivatives and has been found to exhibit promising pharmacological properties.

Mechanism Of Action

The mechanism of action of 6-Chloro-5-[(e)-(4-chlorophenyl)diazenyl]pyrimidine-2,4-diamine involves the inhibition of certain enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells. 6-Chloro-5-[(e)-(4-chlorophenyl)diazenyl]pyrimidine-2,4-diamine has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. 6-Chloro-5-[(e)-(4-chlorophenyl)diazenyl]pyrimidine-2,4-diamine also inhibits the activity of certain signaling pathways, including the MAPK/ERK pathway and the PI3K/AKT pathway, which are involved in the regulation of cell growth and survival.
Biochemical and physiological effects:
6-Chloro-5-[(e)-(4-chlorophenyl)diazenyl]pyrimidine-2,4-diamine has been found to exhibit several biochemical and physiological effects. Studies have shown that 6-Chloro-5-[(e)-(4-chlorophenyl)diazenyl]pyrimidine-2,4-diamine can induce apoptosis in cancer cells by activating caspase enzymes and inhibiting anti-apoptotic proteins. 6-Chloro-5-[(e)-(4-chlorophenyl)diazenyl]pyrimidine-2,4-diamine has also been found to exhibit anti-inflammatory effects by inhibiting the activity of certain pro-inflammatory cytokines. Additionally, 6-Chloro-5-[(e)-(4-chlorophenyl)diazenyl]pyrimidine-2,4-diamine has been found to exhibit antioxidant properties by scavenging free radicals and inhibiting oxidative stress.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 6-Chloro-5-[(e)-(4-chlorophenyl)diazenyl]pyrimidine-2,4-diamine in lab experiments is its potential as an anticancer agent. 6-Chloro-5-[(e)-(4-chlorophenyl)diazenyl]pyrimidine-2,4-diamine has been found to exhibit selective cytotoxicity towards cancer cells, making it a promising therapeutic agent for various types of cancer. However, one of the limitations of using 6-Chloro-5-[(e)-(4-chlorophenyl)diazenyl]pyrimidine-2,4-diamine in lab experiments is its relatively low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 6-Chloro-5-[(e)-(4-chlorophenyl)diazenyl]pyrimidine-2,4-diamine. One potential direction is the development of novel analogs of 6-Chloro-5-[(e)-(4-chlorophenyl)diazenyl]pyrimidine-2,4-diamine with improved pharmacological properties, such as increased solubility and selectivity towards cancer cells. Another direction is the investigation of the synergistic effects of 6-Chloro-5-[(e)-(4-chlorophenyl)diazenyl]pyrimidine-2,4-diamine with other anticancer agents, such as chemotherapeutic drugs and targeted therapies. Additionally, the potential applications of 6-Chloro-5-[(e)-(4-chlorophenyl)diazenyl]pyrimidine-2,4-diamine in other disease conditions, such as neurodegenerative diseases and cardiovascular diseases, warrant further investigation.

Scientific Research Applications

6-Chloro-5-[(e)-(4-chlorophenyl)diazenyl]pyrimidine-2,4-diamine has been the subject of several scientific studies due to its potential applications in the field of medicine. One of the most promising applications of 6-Chloro-5-[(e)-(4-chlorophenyl)diazenyl]pyrimidine-2,4-diamine is its use as an anticancer agent. Studies have shown that 6-Chloro-5-[(e)-(4-chlorophenyl)diazenyl]pyrimidine-2,4-diamine can induce apoptosis in cancer cells by inhibiting the activity of certain enzymes and signaling pathways. 6-Chloro-5-[(e)-(4-chlorophenyl)diazenyl]pyrimidine-2,4-diamine has also been found to exhibit anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various inflammatory and oxidative stress-related diseases.

properties

CAS RN

5822-69-5

Product Name

6-Chloro-5-[(e)-(4-chlorophenyl)diazenyl]pyrimidine-2,4-diamine

Molecular Formula

C10H8Cl2N6

Molecular Weight

283.11 g/mol

IUPAC Name

6-chloro-5-[(4-chlorophenyl)diazenyl]pyrimidine-2,4-diamine

InChI

InChI=1S/C10H8Cl2N6/c11-5-1-3-6(4-2-5)17-18-7-8(12)15-10(14)16-9(7)13/h1-4H,(H4,13,14,15,16)

InChI Key

VZVFZTIOWNQOBV-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1N=NC2=C(N=C(N=C2Cl)N)N)Cl

Canonical SMILES

C1=CC(=CC=C1N=NC2=C(N=C(N=C2Cl)N)N)Cl

Other CAS RN

5822-69-5

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of 4-chloro-2,6-diaminopyrimidine (21.68 g, 0.150 mol) in water (750 ml) and acetic acid (750 ml) was added sodium acetate (300 g). Solution occurred after stirring for 20 minutes, and then the solution of 4-chlorobenzenediazonium chloride (0.166 mol) was added with cooling over 30 minutes at a rate that kept the reaction at 18°. The reaction was stirred overnight at room temperature, and the orange crystals were filtered, washed with water (4×400 ml), and dried in vacuo to give 17.6 g of 6-chloro-5-[(4-chlorophenyl)azo]-2,4-pyrimidinediamine. The mother liquors were cooled to 5° for 20 hours, and the crystals were collected and dried in vacuo to give 6.94 g of additional 6-chloro-5-[(4-chlorophenyl)azo]-2,4-pyrimidineadiamine.
Quantity
21.68 g
Type
reactant
Reaction Step One
Name
Quantity
750 mL
Type
solvent
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One
Quantity
300 g
Type
reactant
Reaction Step Two
Quantity
0.166 mol
Type
reactant
Reaction Step Three

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